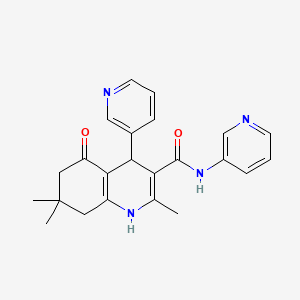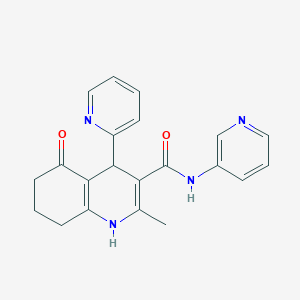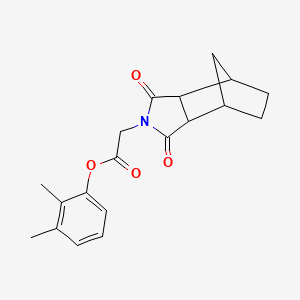
2,7,7-trimethyl-5-oxo-N,4-di-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Übersicht
Beschreibung
2,7,7-trimethyl-5-oxo-N,4-di-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.18992602 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and DNA Gyrase Inhibition
Quinoline derivatives have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition capabilities. A quantitative structure-activity relationship (QSAR) study on quinolone antibacterials highlighted the importance of substituent characteristics at the N1 position for enhancing antibacterial potency and DNA-gyrase inhibition (Domagala et al., 1988).
Diuretic Properties and Hypertension Treatment
Compounds structurally similar to quinolines have been identified with strong diuretic properties, serving as potential new remedies for hypertension. Polymorphic modifications of such compounds have been studied, revealing differences in crystal packing and suggesting implications for their bioavailability and efficacy (Shishkina et al., 2018).
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
Novel series of 3-quinoline carboxamides have been discovered as potent and selective inhibitors of ATM kinase. These findings underscore the potential of quinoline derivatives in developing therapies for diseases related to ATM kinase dysfunction, such as cancer (Degorce et al., 2016).
Synthesis of Complex Heterocycles
Studies on the synthesis of complex heterocycles through reactions involving quinoline derivatives underscore their utility in organic synthesis. These studies highlight methodologies for constructing pharmacologically relevant frameworks, indicating the versatility of quinoline derivatives in drug discovery (Clayden et al., 2005).
Anticancer Activities
The synthesis and evaluation of quinoline derivatives have demonstrated potential anticancer activities. Specifically, certain derivatives have been shown to exhibit antiproliferative activity against a range of cancer cell lines, suggesting their promise as leads in anticancer drug development (Hung et al., 2014).
Eigenschaften
IUPAC Name |
2,7,7-trimethyl-5-oxo-N,4-dipyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14-19(22(29)27-16-7-5-9-25-13-16)20(15-6-4-8-24-12-15)21-17(26-14)10-23(2,3)11-18(21)28/h4-9,12-13,20,26H,10-11H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRHBUFIOVTXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4047921.png)
![2-Methoxyethyl 4-methyl-6-[4-(propan-2-yl)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B4047932.png)
![1-(1,3-benzothiazol-2-yl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4047945.png)
![N-[(1-adamantylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B4047950.png)
![4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B4047958.png)
![(4-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4047971.png)

![Methyl 4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]benzoate;dihydrochloride](/img/structure/B4047980.png)
![2-{3-oxo-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4047996.png)
![2-(3-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4048002.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4048007.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4048023.png)

